molecular formula C8H7FO2 B1580669 2-Fluorophenyl acetate CAS No. 29650-44-0

2-Fluorophenyl acetate

Cat. No.: B1580669
CAS No.: 29650-44-0
M. Wt: 154.14 g/mol
InChI Key: PUNIIEHHUHGISF-UHFFFAOYSA-N
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Description

2-Fluorophenyl acetate is an organic compound with the molecular formula C8H7FO2 It is an ester derived from acetic acid and 2-fluorophenol

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluorophenyl acetate can be synthesized through the esterification of 2-fluorophenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the synthesis.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions due to the presence of the fluorine atom, which activates the aromatic ring towards nucleophiles.

    Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield 2-fluorophenol and acetic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed:

    Substitution: Various substituted phenyl acetates depending on the nucleophile used.

    Hydrolysis: 2-Fluorophenol and acetic acid.

    Reduction: 2-Fluorophenyl methanol.

Scientific Research Applications

2-Fluorophenyl acetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Material Science: It can be utilized in the preparation of functionalized materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-fluorophenyl acetate largely depends on its role in specific reactions or applications. For instance, in nucleophilic substitution reactions, the fluorine atom on the aromatic ring enhances the reactivity of the compound by stabilizing the transition state. In biological systems, the ester group can be hydrolyzed by esterases, releasing the active 2-fluorophenol, which may interact with various molecular targets.

Comparison with Similar Compounds

    Phenyl Acetate: Lacks the fluorine atom, resulting in different reactivity and applications.

    2-Chlorophenyl Acetate: Similar structure but with a chlorine atom instead of fluorine, leading to variations in chemical behavior and biological activity.

    2-Bromophenyl Acetate:

Uniqueness: 2-Fluorophenyl acetate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity

Properties

IUPAC Name

(2-fluorophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-6(10)11-8-5-3-2-4-7(8)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNIIEHHUHGISF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00183827
Record name Phenol, 2-fluoro-, acetate
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Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29650-44-0
Record name Phenol, 2-fluoro-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29650-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-fluoro-, acetate
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Record name Phenol, 2-fluoro-, acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 2-fluoro-, 1-acetate
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Synthesis routes and methods I

Procedure details

2-Fluorophenol (99.4 g, 886.7 mmol) was stirred in thionyl chloride (71.2 mL) and acetic acid (51 mL) added. After the initial reaction had subsided the mixture was heated to reflux for 4 hours. The solution was then heated at 150° C. overnight. The resulting dark solution was distilled under reduced pressure at an oil bath temperature of 190° C. to give the title compound as a pale yellow oil (120.9 g, 784.4 mmol).
Quantity
99.4 g
Type
reactant
Reaction Step One
Quantity
71.2 mL
Type
solvent
Reaction Step One
Quantity
51 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Acetic anhydride (81 cm3, 856 mmol) was added dropwise to a stirred mixture of 2-fluorophenol (60.0 g, 535 mmol) and aqueous sodium hydroxide (4 N, 214 cm3, 856 mmol) at 0° C. After the reaction had been stirred for 30 min the aqueous layer was separated from the organic portion and washed with dichloromethane (150 cm3). The combined organic extracts were washed with aqueous sodium hydroxide solution (4 N, 150 cm3) and then brine (100 cm3). The organic phase was dried (Na2SO4) and the solvent was evaporated in vacuo to afford the title compound (84.9 g, >100%).
Quantity
81 mL
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
214 mL
Type
reactant
Reaction Step One
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 2-fluorophenyl acetate highlighted in this research on the synthesis of 2,3-diaryl-β-amino acid derivatives?

A1: The research demonstrates that the presence of a heteroatom, like fluorine, in the ortho position of the aryl acetate plays a crucial role in the reaction's stereochemical outcome. [] Specifically, this compound, when reacted with arylimines in the presence of a titanium tetrachloride (TiCl4) and triethylamine catalyst, predominantly yields the syn diastereomer of the 2,3-diaryl-β-amino acid derivative. This selectivity is attributed to the ability of the fluorine atom to coordinate with the titanium center, influencing the transition state and favoring the formation of the syn product. []

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